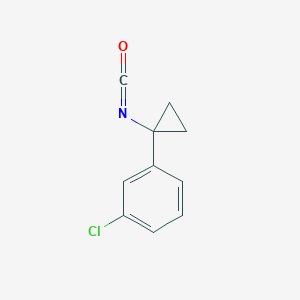

1-Chloro-3-(1-isocyanatocyclopropyl)benzene

描述

1-Chloro-3-(1-isocyanatocyclopropyl)benzene is a halogenated aromatic compound featuring a cyclopropane ring substituted with an isocyanate group (-NCO) at the 1-position and a chlorine atom at the 3-position of the benzene ring. Its molecular formula is C₁₀H₇ClNO (inferred from and ), combining the reactivity of an isocyanate with the steric and electronic effects of the cyclopropane moiety. This compound is of interest in organic synthesis, particularly in polymer chemistry and pharmaceutical intermediates, due to the versatility of the isocyanate group in forming urethanes, ureas, and other derivatives.

属性

分子式 |

C10H8ClNO |

|---|---|

分子量 |

193.63 g/mol |

IUPAC 名称 |

1-chloro-3-(1-isocyanatocyclopropyl)benzene |

InChI |

InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2 |

InChI 键 |

BMVRFIGAGAPJDX-UHFFFAOYSA-N |

规范 SMILES |

C1CC1(C2=CC(=CC=C2)Cl)N=C=O |

产品来源 |

United States |

准备方法

The synthesis of 1-Chloro-3-(1-isocyanatocyclopropyl)benzene typically involves multi-step organic reactions. One common method includes the chlorination of benzene derivatives followed by the introduction of the isocyanate group through cyclopropyl intermediates. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve large-scale chlorination and isocyanation processes, utilizing advanced chemical reactors and purification systems to meet the demand for this compound in various applications.

化学反应分析

1-Chloro-3-(1-isocyanatocyclopropyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the functional groups.

Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

科学研究应用

1-Chloro-3-(1-isocyanatocyclopropyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

作用机制

The mechanism by which 1-Chloro-3-(1-isocyanatocyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.

相似化合物的比较

Comparative Data Table

Research Findings and Key Insights

- Electronic Effects : The meta-chloro substituent deactivates the benzene ring, directing electrophilic substitutions to the para position relative to chlorine .

- Safety Considerations : Isocyanate-containing compounds (e.g., 1-Chloro-3-(isocyanatomethyl)benzene) require strict handling due to respiratory hazards and reactivity with moisture .

生物活性

1-Chloro-3-(1-isocyanatocyclopropyl)benzene is a compound characterized by the presence of both a chloro group and an isocyanate group attached to a benzene ring. Its unique structure positions it as a significant subject of study in biological and chemical research, particularly concerning its reactivity with biological molecules and potential toxicological implications.

- Molecular Formula : C10H8ClN2O

- Molecular Weight : 153.566 g/mol

- Structure : The compound features a chloro substituent in the meta position relative to the isocyanate group, which influences its reactivity and interactions with biological systems.

Reactivity with Biological Molecules

Research indicates that isocyanates, including 1-chloro-3-(1-isocyanatocyclopropyl)benzene, can modify proteins through covalent bonding. This modification can lead to enzyme inhibition and potential adverse health effects. The biological activity of this compound is primarily linked to its ability to interact with nucleophilic sites in proteins, leading to changes in protein function and structure.

Toxicological Implications

Studies have shown that exposure to isocyanates can result in various toxicological effects, including respiratory issues, skin sensitization, and potential carcinogenicity. The reactivity of 1-chloro-3-(1-isocyanatocyclopropyl)benzene with proteins may contribute to these adverse effects, necessitating further investigation into its safety profile .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique characteristics of 1-chloro-3-(1-isocyanatocyclopropyl)benzene. Below is a summary table highlighting key features:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Chlorophenyl Isocyanate | Chloro group on a phenyl ring | Widely used as a building block in synthesis |

| 1-Chloro-3-Isocyanobenzene | Similar structure but lacks the cyclopropyl moiety | Less steric hindrance compared to cyclopropyl |

| 2-Chloro-N,N-dimethylacetamide | Contains both chloro and amide functionalities | Utilized as a solvent and reagent in organic synthesis |

| 4-Chlorophenyl Isocyanate | Chloro group at para position | Different reactivity due to position of substituents |

This comparison emphasizes the distinctive nature of 1-chloro-3-(1-isocyanatocyclopropyl)benzene, particularly its cyclopropyl group, which significantly affects its chemical behavior and potential applications.

Case Studies

Several case studies have explored the biological activity of isocyanates:

- Protein Binding Studies : Research has demonstrated that isocyanates can bind covalently to amino acid residues in proteins, which may lead to alterations in enzyme activity and immune responses. Such modifications are crucial for understanding the mechanisms behind isocyanate-induced toxicity.

- In Vivo Toxicity Assessments : Animal studies have indicated that exposure to isocyanates can lead to respiratory distress and other systemic effects. For instance, studies involving inhalation exposure have shown dose-dependent increases in lung inflammation and other pathological changes in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。